(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Overview
Description
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure. This compound is notable for its hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves the cyclization of 1,2,4-trihydroxybutane in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out at elevated temperatures (160-180°C) to facilitate the formation of the tetrahydrofuran ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The hydroxyl groups can be reduced to form corresponding ethers.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce ethers.
Scientific Research Applications
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be incorporated into nucleosides and nucleotides for studying DNA and RNA interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its ability to participate in various chemical reactions due to its hydroxyl and hydroxymethyl groups. These functional groups can interact with different molecular targets, facilitating the formation of new chemical bonds and structures.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-3-Hydroxytetrahydrofuran: Similar structure but lacks the hydroxymethyl group.
®-Tetrahydrofuran-3-ol: Enantiomer of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hydroxyl and hydroxymethyl groups, which provide distinct reactivity and potential for diverse applications.
Biological Activity
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, efficacy in various studies, and its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a tetrahydrofuran ring with hydroxymethyl and hydroxyl functional groups. These groups are pivotal for its biological interactions and reactivity. The stereochemistry of the compound influences its binding affinity to various biological targets, making it a subject of interest in drug design and development.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl and hydroxyl groups facilitate hydrogen bonding and other interactions with enzymes and receptors, allowing it to act as a substrate or inhibitor in various biochemical pathways.
- Nucleic Acid Synthesis : It can mimic natural nucleosides, potentially incorporating into DNA or RNA, which may inhibit viral replication or induce apoptosis in cancer cells .
- Antioxidant Properties : The compound demonstrates antioxidant activity, protecting cells from oxidative stress, which is crucial in many pathological conditions.
- Antimicrobial Activity : Preliminary studies indicate efficacy against certain pathogens, suggesting potential as an antimicrobial agent.
Case Studies and Experimental Data
Several studies have highlighted the biological activity of this compound:
- Antiviral Activity : In vitro studies showed that derivatives of this compound exhibit significant antiviral properties against various viruses, including coronaviruses. For instance, related compounds demonstrated inhibition of SARS-CoV-2 replication with effective concentrations (EC50) in the nanomolar range .
- Anticancer Potential : Research indicates that the compound can induce apoptosis in cancer cell lines. For example, when tested on A549 lung cancer cells, it showed a dose-dependent increase in apoptotic markers .
Comparative Analysis
The following table summarizes key findings regarding the biological activity of this compound compared to similar compounds:
Compound | Antiviral Activity | Antioxidant Activity | Anticancer Activity |
---|---|---|---|
This compound | Significant (EC50 ~ 100 nM) | Moderate | High |
(2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol | Moderate | Low | Moderate |
(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | Low | High | Low |
Synthesis and Industrial Applications
The synthesis of this compound can be achieved through various methods including catalytic hydrogenation and reduction processes using sodium borohydride or lithium aluminum hydride under controlled conditions to maintain stereochemistry . Its industrial applications span across pharmaceuticals as a precursor for bioactive compounds and specialty chemicals.
Properties
IUPAC Name |
(3S,5S)-5-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXOLOBWMBITN-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444914 | |
Record name | (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204509-08-0 | |
Record name | (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.